7-Chlorooxazolo[4,5-b]pyridine

Catalog No.
S13540223
CAS No.
M.F
C6H3ClN2O
M. Wt
154.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chlorooxazolo[4,5-b]pyridine

Product Name

7-Chlorooxazolo[4,5-b]pyridine

IUPAC Name

7-chloro-[1,3]oxazolo[4,5-b]pyridine

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

InChI

InChI=1S/C6H3ClN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H

InChI Key

ZHRCJHVETQDGAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)OC=N2

7-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound characterized by a fused oxazole and pyridine ring system, with a chlorine atom substituent at the 7th position. This unique structure contributes to its distinct chemical properties and biological activities. The oxazole ring consists of an oxygen atom and a nitrogen atom within a five-membered ring, while the pyridine component is a six-membered aromatic ring containing one nitrogen atom. This compound is often synthesized for its potential applications in pharmaceuticals and agrochemicals.

  • Oxidation: The compound can be oxidized to introduce functional groups at specific positions, enhancing its reactivity.
  • Reduction: Reduction reactions can modify its electronic properties, potentially altering its biological activity.
  • Substitution: Halogen substitution reactions allow the chlorine atom to be replaced with other functional groups, which can lead to derivatives with diverse properties.
  • Cyclization: Intramolecular cyclization can occur, resulting in the formation of more complex heterocyclic structures.

These reactions are crucial for developing derivatives that may exhibit improved pharmacological profiles.

7-Chlorooxazolo[4,5-b]pyridine has shown significant biological activity in various studies. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. The compound's unique structure allows it to interact with specific molecular targets, influencing pathways related to cell growth and apoptosis. Preliminary research indicates that derivatives of 7-chlorooxazolo[4,5-b]pyridine may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and survival .

The synthesis of 7-Chlorooxazolo[4,5-b]pyridine typically involves cyclization reactions of pyridine derivatives. A common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride. This method allows for the efficient formation of the oxazole ring fused with the pyridine structure under controlled conditions to ensure high yield and purity. Industrial production may employ large-scale cyclization reactions optimized for efficiency.

This compound has a wide range of applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic effects.
  • Agrochemicals: Its unique structure makes it suitable for developing new agricultural chemicals aimed at pest control or enhancing crop yield.
  • Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets effectively.

Studies involving 7-Chlorooxazolo[4,5-b]pyridine have focused on its interactions with enzymes and receptors. The compound's mechanism of action typically involves binding to specific sites on target proteins, thereby inhibiting their activity or modulating their function. For instance, it has been shown to affect pathways related to cell proliferation and apoptosis, making it a candidate for further exploration in cancer research .

Several compounds share structural similarities with 7-Chlorooxazolo[4,5-b]pyridine. Notable examples include:

  • Oxazolo[5,4-d]pyrimidines: These compounds have a similar fused ring system but differ in nitrogen positioning and additional functional groups.
  • Thiazolo[4,5-b]pyridines: Featuring a sulfur atom instead of oxygen in the oxazole ring, these compounds exhibit different chemical reactivity.
  • Isoxazolo[4,5-b]pyridines: These derivatives have an isoxazole ring fused to the pyridine ring.

Uniqueness

7-Chlorooxazolo[4,5-b]pyridine is distinguished by the presence of the chlorine atom at the 7th position. This substitution significantly influences its reactivity and biological activity compared to other similar compounds. The chlorine atom can enhance lipophilicity and alter interaction dynamics with biological targets, making it particularly interesting for drug development and research applications .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

153.9933904 g/mol

Monoisotopic Mass

153.9933904 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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